ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate
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Overview
Description
ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction of ethyl acetoacetate with α-cyanocinnamonitrile in the presence of piperidine can yield intermediate compounds that are further reacted to form the target molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE: Similar in structure but with a pyran ring instead of a thiophene ring.
5-AMINO-3-METHYL-1-PHENYLPYRAZOLE: Shares the pyrazole moiety but lacks the thiophene and ester groups.
Uniqueness
ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring with a pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C20H18N4O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H18N4O3S/c1-4-27-20(26)17-12(2)15(10-21)18(28-17)22-11-16-13(3)23-24(19(16)25)14-8-6-5-7-9-14/h5-9,11,23H,4H2,1-3H3/b22-11+ |
InChI Key |
ISIZOYZLZVBYQM-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C)C#N)C |
Origin of Product |
United States |
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